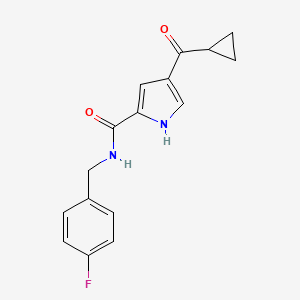
4-(cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide, also known as 4-CPC-4-FB, is an organic compound belonging to the pyrrole family. It is a derivative of the pyrrole ring system and can be synthesized through a variety of methods. 4-CPC-4-FB is a promising compound due to its potential applications in scientific research and various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : Recent research has developed efficient synthesis methods for compounds structurally similar to 4-(cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide. For instance, Zhou et al. (2021) established a high yield synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, through multi-step nucleophilic substitution and ester hydrolysis, achieving a total yield of 48.8% (Zhou et al., 2021).
Polymer Chemistry
- Synthesis of Aromatic Polyamides : Compounds with similar structural elements are used in the synthesis of aromatic polyamides. Yang et al. (1999) synthesized aromatic polyamides using derivatives of p-fluorobenzonitrile, exhibiting properties like high thermal stability and solubility in organic solvents (Yang et al., 1999).
Pharmaceutical Research
- Development of Antagonists and Agonists : In the pharmaceutical domain, related compounds have been explored as potential agents acting on specific receptors. For instance, Tenbrink et al. (1994) investigated imidazo[1,5-a]quinoxaline amides and carbamates, which bind to the GABAA/benzodiazepine receptor, demonstrating their potential in therapeutic applications (Tenbrink et al., 1994).
Antibacterial and Antifungal Agents
- Synthesis of Antibacterial Compounds : Mane et al. (2017) reported the synthesis of pyrrole-2-carboxamide derivatives with significant antibacterial activity, highlighting the potential of similar structures in developing new antibacterial agents (Mane et al., 2017).
Material Science
- Development of Organic Solar Cells : Research by Nazari et al. (2018) on N-annulated perylene diimide dimers, which include benzyl-based side-chains structurally akin to this compound, demonstrates their application in organic solar cells, achieving power conversion efficiencies upwards of 5.8% (Nazari et al., 2018).
Wirkmechanismus
Target of Action
The primary target of the compound “4-(cyclopropylcarbonyl)-N-(4-fluorobenzyl)-1H-pyrrole-2-carboxamide” is currently unknown
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is an important aspect of pharmacology. Specific information about how such factors affect “this compound” is currently unavailable .
Eigenschaften
IUPAC Name |
4-(cyclopropanecarbonyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c17-13-5-1-10(2-6-13)8-19-16(21)14-7-12(9-18-14)15(20)11-3-4-11/h1-2,5-7,9,11,18H,3-4,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCQZAVDHWNPMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CNC(=C2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330661 |
Source


|
| Record name | 4-(cyclopropanecarbonyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID50085828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439121-04-7 |
Source


|
| Record name | 4-(cyclopropanecarbonyl)-N-[(4-fluorophenyl)methyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

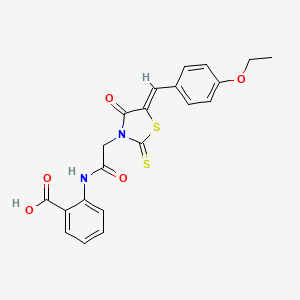
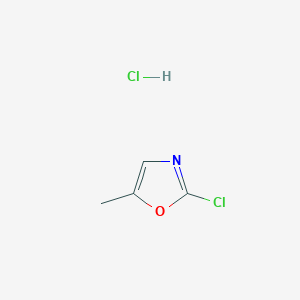
![5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2887399.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide](/img/structure/B2887400.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)

![3-chloro-N-[1-(3-chlorobenzyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2887407.png)
![6-Isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2887408.png)
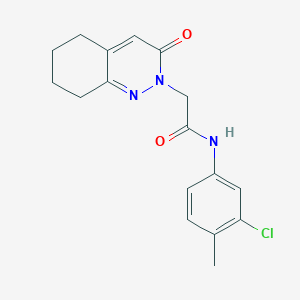


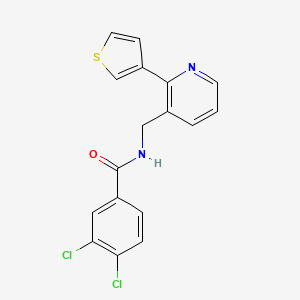
![6-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2887419.png)